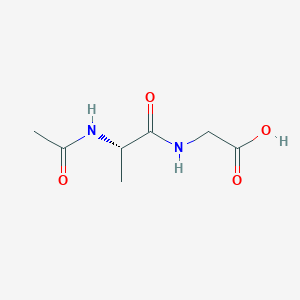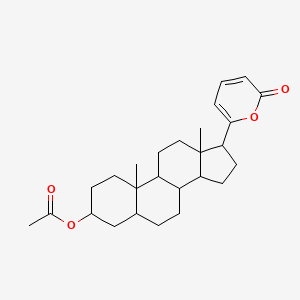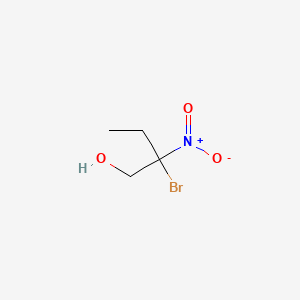
2-Bromo-2-nitrobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2-nitrobutan-1-ol is an organic compound with the molecular formula C4H8BrNO3. It is a brominated nitro alcohol, which is often used in various chemical reactions and industrial applications due to its unique properties. This compound is known for its antimicrobial activity and is commonly used as a preservative in various products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-nitrobutan-1-ol typically involves the bromination of 2-nitrobutan-1-ol. One common method is the reaction of 2-nitrobutan-1-ol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-2-nitrobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-bromo-2-aminobutan-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 2-nitrobutan-1-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: 2-Bromo-2-nitrobutan-1-one
Reduction: 2-Bromo-2-aminobutan-1-ol
Substitution: 2-Nitrobutan-1-ol
Applications De Recherche Scientifique
2-Bromo-2-nitrobutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated and nitro compounds.
Biology: The compound’s antimicrobial properties make it useful in biological studies, especially in the development of antimicrobial agents.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as a preservative in formulations.
Industry: The compound is used as a preservative in various industrial products, including cosmetics, personal care products, and household cleaners.
Mécanisme D'action
The antimicrobial activity of 2-Bromo-2-nitrobutan-1-ol is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The bromine and nitro groups play a crucial role in this mechanism, as they interact with microbial proteins and enzymes, leading to cell death. The compound targets multiple pathways, making it effective against a broad spectrum of microorganisms.
Comparaison Avec Des Composés Similaires
2-Bromo-2-nitrobutan-1-ol can be compared with other brominated nitro alcohols, such as 2-Bromo-2-nitropropan-1,3-diol (Bronopol). While both compounds exhibit antimicrobial properties, this compound is unique in its specific structure and reactivity. Bronopol, for example, is more commonly used as a preservative in cosmetics and pharmaceuticals due to its higher solubility in water.
List of Similar Compounds
- 2-Bromo-2-nitropropan-1,3-diol (Bronopol)
- 2-Bromo-2-nitroethanol
- 2-Bromo-2-nitrobutan-1-one
Propriétés
Numéro CAS |
22632-02-6 |
|---|---|
Formule moléculaire |
C4H8BrNO3 |
Poids moléculaire |
198.02 g/mol |
Nom IUPAC |
2-bromo-2-nitrobutan-1-ol |
InChI |
InChI=1S/C4H8BrNO3/c1-2-4(5,3-7)6(8)9/h7H,2-3H2,1H3 |
Clé InChI |
ZJONNBCVUGFDFN-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)([N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


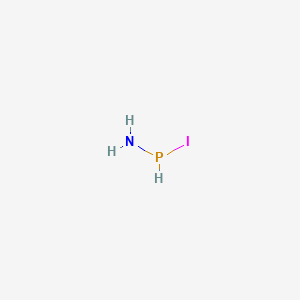
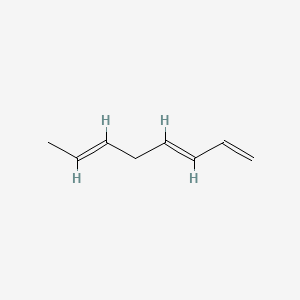
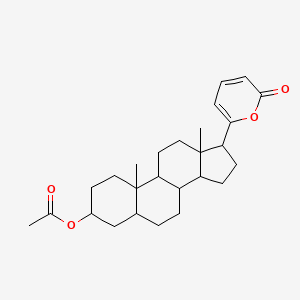
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
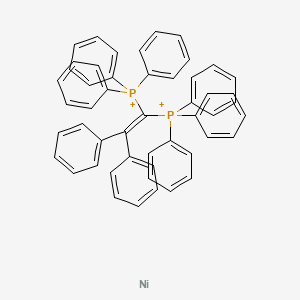
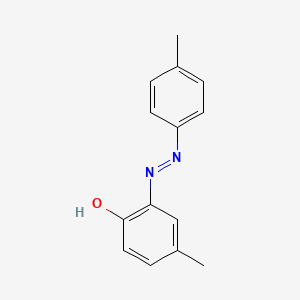

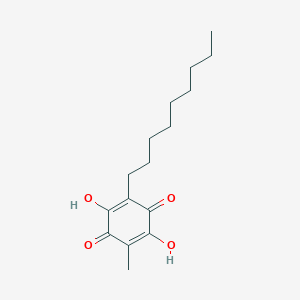
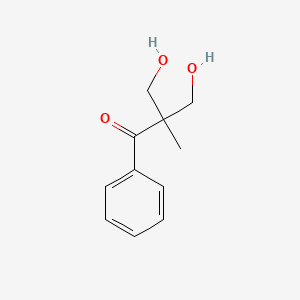
![Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14704528.png)
